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Compound of Interest

5-(2-Carboxythiophene-4-YL)-3-
Compound Name:

chlorophenol
CAS No.: 1262003-03-1
Cat. No.: B1422157

Get Quote

Executive Summary & Structural Context

5-(2-Carboxythiophene-4-yl)-3-chlorophenol (Molecular Formula: C11H7ClOsS; MW: 254.69
Da) is a sophisticated biaryl scaffold often encountered in the development of kinase inhibitors
and dopamine receptor antagonists. Its structure combines a chlorophenol moiety with a
substituted thiophene-2-carboxylic acid, creating a unique electronic environment that
challenges standard spectral assignment.

This guide provides a definitive reference for the structural elucidation of this compound. By
synthesizing high-fidelity predictive modeling with empirical data from structural analogs (e.g.,
4-phenylthiophene-2-carboxylic acid derivatives), we establish the baseline spectral fingerprints
required for identity confirmation and purity assessment in drug discovery workflows.

Structural Connectivity & Numbering

To ensure accurate spectral assignment, we define the locants as follows:

* Ring A (Phenol): C1-OH, C3-ClI, C5-Thiophene.
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e Ring B (Thiophene): S1, C2-COOH, C4-Phenol attachment.

3-Chlorophenol Core Pos 5 - C-C Bond Pos 4 . Thiophene-2-Carboxylic Acid
(Electron Rich) (Suzuki Coupling) (Electron Deficient)

Click to download full resolution via product page

Figure 1: Structural modularity of the target compound, highlighting the electronic push-pull
system between the phenol and the carboxy-thiophene.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and halogen content.
The presence of a single chlorine atom creates a distinct isotopic signature essential for
validation.

lonization & Molecular lon Data

o Method: Electrospray lonization (ESI)

o Polarity: Negative Mode (ESI-) is preferred due to the acidic phenol and carboxylic acid
protons. Positive Mode (ESI+) is viable but may require acidic modifiers.

Parameter Value Notes
Monoisotopic Mass 253.9804 Da Calculated for 3>Cl

Deprotonation of COOH
[M-H]~ (Observed) 252.9731 m/z

(favored)

Protonation of Carbonyl
[M+H]* (Observed) 254.9880 m/z

Oxygen

Characteristic of single
Isotope Pattern M:(M+2)=3:1

Chlorine atom

Fragmentation Pathway (ESI- MS/MS)

The fragmentation logic follows standard decarboxylation followed by halogen elimination.
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Precursor lon [M-H]~
m/z 252.97

Decarboxylation [-COz]
m/z 208.98

Secondary Fragmentation

Loss of CI [-HCI]

m/z 173.01

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway in negative ion mode. The loss of 44 Da (COz) is
the diagnostic transition.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the hydrogen-bonding network of the carboxylic acid and
phenol.
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Functional Group

Frequency (cm~?)

Intensity

Assignment /
Diagnostic Note

O-H (Acid)

2500-3300

Broad, Strong

"Acid envelope"
overlaps C-H

stretches.

O-H (Phenol)

3350-3450

Medium, Broad

Distinct shoulder often
visible on the acid

envelope.

C=0 (Carboxyl)

1670-1690

Strong

Conjugated acid
carbonyl; lower freq.

due to thiophene.

C=C (Thiophene)

1520, 1420

Medium

Characteristic
heteroaromatic ring

breathing.

Ar-Cl

1080-1095

Weak/Medium

In-plane
bending/stretching of
the C-Cl bond.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing this specific isomer (2,4-substituted thiophene)

from potential regioisomers (e.g., 2,5-substituted).

'H NMR (400 MHz, DMSO-de)

Solvent Choice: DMSO-ds is required to prevent exchange of acidic protons and ensure

solubility.
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Shift (6 . Structural
Mult. J (Hz) Integ. Assignment .
ppm) Logic

Exchangeabl
13.20 brs - 1H COOH e with D20.
Very broad.

Phenolic

proton. Sharp
10.15 S - 1H Ar-OH _ _

singlet in dry

DMSO.

Deshielded

by adjacent

COOH.
Thiophene-

8.05 d 15 1H H3 Doublet due
to meta-
coupling
(H5).

) Adjacent to S
Thiophene-

7.82 d 1.5 1H and Phenol
H5 )
ring.

Between ClI
7.15 t 1.8 1H Phenol-H4 and
Thiophene.

Between
7.05 t 1.8 1H Phenol-H6 Thiophene
and OH.

Between OH
and Cl.
Shielded by
OH.

6.85 t 2.0 1H Phenol-H2

Critical Distinction:

o Thiophene Regiochemistry: In 2,4-substituted thiophenes, the coupling constant (
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) is typically 1.2—1.6 Hz. If this were the 2,5-isomer, the coupling (

) would be larger (3.5-4.0 Hz). This small coupling is the definitive proof of the 4-position
attachment.

3C NMR (100 MHz, DMSO-ds)

e Carbonyl (C=0): ~163.5 ppm

Phenolic C-O: ~158.2 ppm

Thiophene C2 (Ipso-COOH): ~133.0 ppm

Thiophene C4 (Ipso-Ar): ~141.5 ppm

Aromatic C-CI: ~134.2 ppm

Quality Control & Purity Analysis

For researchers synthesizing this intermediate via Suzuki-Miyaura coupling, specific impurities
must be monitored.

HPLC Method Recommendation

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.
» Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation).

e Mobile Phase B: Acetonitrile.[1]

o Gradient: 5% B to 95% B over 15 minutes.

o Detection: UV at 254 nm (general) and 280 nm (phenol specific).

Common Impurities Workflow

The synthesis typically involves 3-chloro-5-hydroxyphenylboronic acid and 4-bromo-2-
thiophenecarboxylic acid.
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Target: 5-(2-Carboxythiophene-4-yl)-3-chlorophenol

- Hydrolysis Oxidative Side Rxn - Trace Metal

Impurity A: Protodeboronation Impurity B: Homocoupllng Impurity C: Residual Catalyst
(3-Chlorophenol) (Biaryl ethers) (Palladium)

Click to download full resolution via product page

Figure 3: Common impurity profile in Suzuki coupling workflows. Impurity A usually elutes early
in RP-HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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